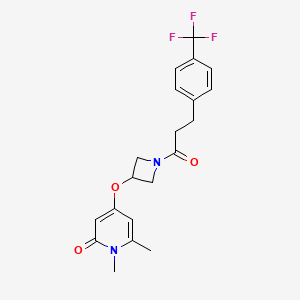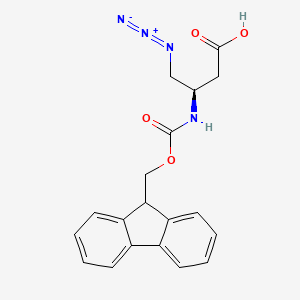![molecular formula C18H20N2O6 B2673257 Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate CAS No. 325779-22-4](/img/structure/B2673257.png)
Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate” is a chemical compound. It is related to the class of compounds known as coumarins , which are benzopyrones found in nature . Coumarins have been shown to exhibit a variety of biological activities, including anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For instance, the crystal structure of (E)-ethyl 2-((4-oxo-4H-chromen-3-yl)methyleneaminooxy)acetate, a similar compound, has been reported . The compound was found to be monoclinic, with specific atomic coordinates and displacement parameters .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, the protodeboronation of pinacol boronic esters, a radical approach, has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
Impurity Profile Analysis
Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, recognized for its role in the chronic oral treatment of thrombotic disorders, undergoes impurity profile analysis to ensure its purity and efficacy. Advanced liquid chromatography-mass spectrometry (LC-MS) techniques have been developed to separate and characterize the byproducts present in the bulk drug substance. This ensures that the drug substance meets the required purity standards for medical use (Thomasberger, Engel, & Feige, 1999).
Antimicrobial Activities
New 1,2,4-Triazole derivatives, including compounds utilizing ethyl piperazinecarboxylate structures, have been synthesized and assessed for their antimicrobial activities. These studies are crucial for identifying potential new treatments against resistant microbial strains. Some of these synthesized compounds demonstrated good to moderate activity against tested microorganisms, highlighting their potential as bases for developing new antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibitory and Antioxidant Activities
The exploration of novel conazole analogues, including structures related to ethyl piperazinecarboxylate, has led to the identification of compounds with significant enzyme inhibitory and antioxidant activities. These studies contribute to the development of new drugs with potential applications in treating diseases characterized by oxidative stress or aberrant enzyme activity (Mermer et al., 2018).
Structural Analysis and Conformation Studies
Structural analysis of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, which share a core structure with ethyl piperazinecarboxylate, provides insights into their molecular conformation. This information is vital for understanding the interaction between these compounds and their biological targets, aiding in the design of drugs with improved efficacy and reduced side effects (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Bioactivity Studies
The synthesis and bioactivity studies of bis(heteroaryl)piperazines, which include analogues of ethyl piperazinecarboxylate, are part of ongoing research to discover novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds are evaluated for their ability to inhibit the replication of HIV-1, offering potential new avenues for the treatment of HIV/AIDS (Romero et al., 1994).
Properties
IUPAC Name |
ethyl 4-(8-methoxy-2-oxochromene-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-3-25-18(23)20-9-7-19(8-10-20)16(21)13-11-12-5-4-6-14(24-2)15(12)26-17(13)22/h4-6,11H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJXVWVYAKRZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2673176.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2673182.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2673183.png)
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-ethoxybenzoic acid](/img/structure/B2673187.png)




![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2673195.png)
![4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2673197.png)
